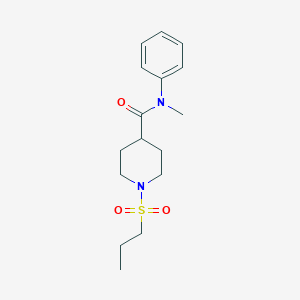

N-methyl-N-phenyl-1-(propylsulfonyl)-4-piperidinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives similar to "N-methyl-N-phenyl-1-(propylsulfonyl)-4-piperidinecarboxamide" involves multiple steps, starting from basic piperidine scaffolds. For instance, the synthesis of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives, which share a structural resemblance, starts from ethyl piperidine-4-carboxylate. This process involves sulfonation, hydrazide formation, and further sulfonation with alkyl/aryl sulfonyl chlorides (Khalid, Rehman, & Abbasi, 2014).

Molecular Structure Analysis

The molecular structure of compounds in this category is characterized by the presence of a piperidine ring, which is modified with various sulfonyl and carbonyl groups. This structural motif is crucial for the biological activity of these molecules. The presence of phenylsulfonyl and alkyl/aryl sulfonyl groups plays a significant role in their interaction with biological targets. Molecular docking studies, such as those conducted on related compounds, help in understanding these interactions by revealing the binding modes to target proteins (Khalid, Rehman, & Abbasi, 2014).

Applications De Recherche Scientifique

Chemical Synthesis and Medicinal Applications

N-methyl-N-phenyl-1-(propylsulfonyl)-4-piperidinecarboxamide is a compound that can be related to various fields of research, including chemical synthesis and the development of pharmaceutical drugs. Although the direct studies on this specific compound are limited, research on similar compounds provides insight into potential applications.

Asymmetric Synthesis and Heterocycle Formation : Research indicates that chiral sulfinamides, similar in structure to N-methyl-N-phenyl-1-(propylsulfonyl)-4-piperidinecarboxamide, are crucial in the stereoselective synthesis of amines and their derivatives. These compounds play a significant role in creating structurally diverse piperidines, pyrrolidines, and azetidines, which are key structural motifs in many natural products and therapeutically applicable compounds (Philip et al., 2020).

Environmental Applications and Water Treatment : Nanofiltration (NF) membranes, involving piperazine-based NF membranes, have shown considerable potential in environmental applications like water softening, purification, and wastewater treatment. The research on these membranes, which might share chemical functionalities with N-methyl-N-phenyl-1-(propylsulfonyl)-4-piperidinecarboxamide, highlights their efficiency in improving water permeance and selectivity, crucial for environmental sustainability (Shao et al., 2022).

Pharmaceutical Research and Drug Delivery : In the realm of pharmaceuticals, compounds with structures related to N-methyl-N-phenyl-1-(propylsulfonyl)-4-piperidinecarboxamide have been explored for their potential in drug delivery systems. This includes the development of pH- and sugar-sensitive films and microcapsules aimed at targeted drug release, indicating the compound's potential utility in creating sophisticated drug delivery mechanisms (Sato et al., 2011).

Reverse Osmosis and Desalination Technologies : Research on semi-aromatic polyamide thin-film composite membranes, often used in reverse osmosis and nanofiltration for water treatment and desalination, reveals the importance of compounds with functionalities similar to N-methyl-N-phenyl-1-(propylsulfonyl)-4-piperidinecarboxamide. These studies focus on the systematic development of membranes for efficient separation of ions and organics from water, underscoring the compound's relevance in improving water purification technologies (Gohil & Ray, 2017).

Neuroprotection and Inflammation : In medical research, specifically neurology, sulfonylurea drugs, which share a functional group with N-methyl-N-phenyl-1-(propylsulfonyl)-4-piperidinecarboxamide, have been studied for their role in neuroprotection and reducing neuroinflammation. These compounds, by modulating ion channels and receptors, could potentially offer therapeutic benefits in treating central nervous system injuries and diseases (Zhang et al., 2017).

Propriétés

IUPAC Name |

N-methyl-N-phenyl-1-propylsulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3S/c1-3-13-22(20,21)18-11-9-14(10-12-18)16(19)17(2)15-7-5-4-6-8-15/h4-8,14H,3,9-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZVMNCAGQZMPCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCC(CC1)C(=O)N(C)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-N-phenyl-1-propylsulfonylpiperidine-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-methylbenzyl)sulfonyl]-N-[3-(1-pyrrolidinyl)butyl]-4-piperidinecarboxamide](/img/structure/B5548750.png)

![4-[(2,5-dimethylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5548760.png)

![8-{2-[(4-chlorobenzyl)oxy]benzyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5548778.png)

![2-[3-(2-chlorophenyl)-2-propen-1-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5548794.png)

![2-{4-[(3-isopropyl-5-isoxazolyl)carbonyl]-1,4-diazepan-1-yl}-1,3-benzothiazole](/img/structure/B5548821.png)

![2-[(3-chlorobenzyl)thio]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5548843.png)

![1-[(4-methoxyphenyl)sulfonyl]indoline](/img/structure/B5548856.png)